molecular formula C22H27NO6S B12280072 N-Boc-3-(methylsulfonyl)-L-phenylalanineBenzylEster

N-Boc-3-(methylsulfonyl)-L-phenylalanineBenzylEster

Cat. No.: B12280072
M. Wt: 433.5 g/mol
InChI Key: PHBQFYLTLBWTNF-UHFFFAOYSA-N
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Description

N-Boc-3-(methylsulfonyl)-L-phenylalanineBenzylEster is a chemical compound that belongs to the family of amino acid derivatives It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a methylsulfonyl group, and a benzyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-3-(methylsulfonyl)-L-phenylalanineBenzylEster typically involves multiple steps. One common method includes the protection of the amine group of L-phenylalanine with a Boc group, followed by the introduction of the methylsulfonyl group. The final step involves the esterification of the carboxyl group with benzyl alcohol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and the concentration of reagents, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-Boc-3-(methylsulfonyl)-L-phenylalanineBenzylEster can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Free amine derivatives.

Scientific Research Applications

N-Boc-3-(methylsulfonyl)-L-phenylalanineBenzylEster has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of peptides and other complex molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: It is used in the development of pharmaceuticals, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: It is employed in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of N-Boc-3-(methylsulfonyl)-L-phenylalanineBenzylEster involves its role as a precursor in various chemical reactions. The Boc protecting group provides stability to the amine group during synthetic processes, while the methylsulfonyl and benzyl ester groups can undergo specific reactions to yield desired products. The molecular targets and pathways involved depend on the specific application and the nature of the final product.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Boc-3-(methylsulfonyl)-L-phenylalanineBenzylEster is unique due to the presence of the methylsulfonyl group, which imparts specific reactivity and stability. This makes it a valuable intermediate in the synthesis of complex molecules and pharmaceuticals.

Properties

Molecular Formula

C22H27NO6S

Molecular Weight

433.5 g/mol

IUPAC Name

benzyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(3-methylsulfonylphenyl)propanoate

InChI

InChI=1S/C22H27NO6S/c1-22(2,3)29-21(25)23-19(20(24)28-15-16-9-6-5-7-10-16)14-17-11-8-12-18(13-17)30(4,26)27/h5-13,19H,14-15H2,1-4H3,(H,23,25)

InChI Key

PHBQFYLTLBWTNF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)S(=O)(=O)C)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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